molecular formula C29H34N2O B10901379 (4-butylphenyl){2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}methanone

(4-butylphenyl){2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}methanone

Cat. No.: B10901379
M. Wt: 426.6 g/mol
InChI Key: LMZAHBRNVSYUPS-UHFFFAOYSA-N
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Description

(4-BUTYLPHENYL)[2,8-DIMETHYL-4-(2-TOLUIDINO)-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with a molecular formula of C29H34N2O This compound is characterized by its intricate structure, which includes a quinoline core, a butylphenyl group, and a toluidino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BUTYLPHENYL)[2,8-DIMETHYL-4-(2-TOLUIDINO)-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-BUTYLPHENYL)[2,8-DIMETHYL-4-(2-TOLUIDINO)-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, although specific studies are required to confirm these effects .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-BUTYLPHENYL)[2,8-DIMETHYL-4-(2-TOLUIDINO)-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair . Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-BUTYLPHENYL)[2,8-DIMETHYL-4-(2-TOLUIDINO)-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the toluidino group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C29H34N2O

Molecular Weight

426.6 g/mol

IUPAC Name

(4-butylphenyl)-[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]methanone

InChI

InChI=1S/C29H34N2O/c1-5-6-12-23-15-17-24(18-16-23)29(32)31-22(4)19-27(25-13-9-11-21(3)28(25)31)30-26-14-8-7-10-20(26)2/h7-11,13-18,22,27,30H,5-6,12,19H2,1-4H3

InChI Key

LMZAHBRNVSYUPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC(=C32)C)NC4=CC=CC=C4C)C

Origin of Product

United States

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